
Chloro(tricyclohexylphosphine)gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(tricyclohexylphosphine)gold(I) is a coordination complex with the chemical formula C18H33AuClP. This compound is known for its applications in catalysis and organic synthesis. It is a gold(I) complex where the gold atom is coordinated to a chlorine atom and a tricyclohexylphosphine ligand. The compound is often used as a catalyst in various chemical reactions due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(tricyclohexylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride with tricyclohexylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in solvents such as acetone or ethanol. The general reaction is as follows:
AuCl+P(C6H11)3→Cl(AuP(C6H11)3)
The reaction conditions often involve heating the mixture to just below reflux temperatures (around 48°C) and maintaining these conditions for several hours .
Industrial Production Methods
Industrial production of Chloro(tricyclohexylphosphine)gold(I) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and heating can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(tricyclohexylphosphine)gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other ligands.
Oxidation and Reduction Reactions: The gold center can undergo oxidation and reduction, altering its oxidation state.
Cyclization Reactions: It can catalyze the cyclization of organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with Chloro(tricyclohexylphosphine)gold(I) include aryl bromides, alkynyl alkenones, and indoles. The reactions often require specific conditions such as inert atmospheres and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation of pyrazine or pyridine with aryl bromides can yield substituted aromatic compounds .
Applications De Recherche Scientifique
Chloro(tricyclohexylphosphine)gold(I) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Chloro(tricyclohexylphosphine)gold(I) involves the stabilization of the gold(I) oxidation state by the tricyclohexylphosphine ligand. This stabilization prevents disproportionation to gold(III) and gold(0). The compound can facilitate exchange reactions with biological molecules, making it effective in catalysis and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Chloro(tricyclohexylphosphine)gold(I) can be compared with other gold(I) phosphine complexes such as:
Chloro(triphenylphosphine)gold(I): Similar in structure but with triphenylphosphine as the ligand.
Chloro(triethylphosphine)gold(I): This compound has triethylphosphine as the ligand and exhibits similar biological and pharmacological properties.
The uniqueness of Chloro(tricyclohexylphosphine)gold(I) lies in its tricyclohexylphosphine ligand, which provides greater steric hindrance and stability compared to other phosphine ligands .
Propriétés
Numéro CAS |
49763-41-9 |
|---|---|
Formule moléculaire |
C18H32AuClP+ |
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
(1-chlorocyclohexyl)-dicyclohexylphosphane;gold(1+) |
InChI |
InChI=1S/C18H32ClP.Au/c19-18(14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17;/h16-17H,1-15H2;/q;+1 |
Clé InChI |
GBVLHJDNKYKWTP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3(CCCCC3)Cl.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


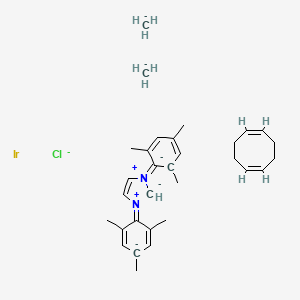
![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)
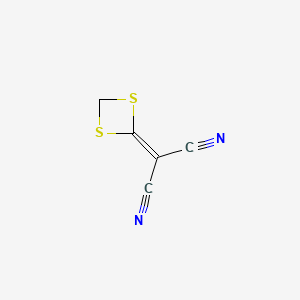
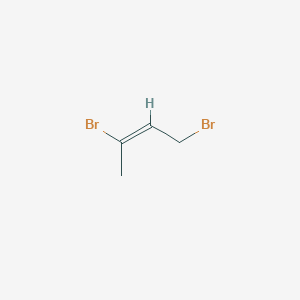
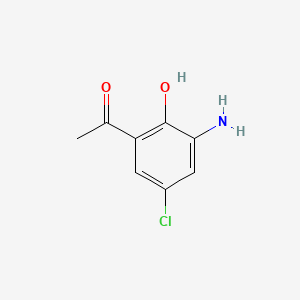
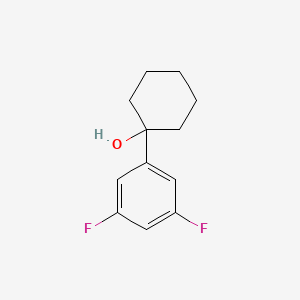
![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)



![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)

![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)

